Home > Products > Screening Compounds P56607 > zanamivir hydrate
zanamivir hydrate - 171094-50-1

zanamivir hydrate

Catalog Number: EVT-1453186
CAS Number: 171094-50-1
Molecular Formula: C60H102N20O36
Molecular Weight: 1679.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Zanamivir was first synthesized in the late 1990s and is derived from a natural product, specifically from the bacteria Streptomyces. The hydrate form of zanamivir is obtained through specific crystallization processes that involve water and other solvents to stabilize its structure.

Classification

Zanamivir hydrate belongs to the class of antiviral agents known as neuraminidase inhibitors. This class includes other well-known drugs like oseltamivir and peramivir, which share similar mechanisms of action against influenza viruses.

Synthesis Analysis

Methods

The synthesis of zanamivir hydrate involves several steps, typically starting with the precursor compounds derived from natural sources. The most common method includes:

  1. Heating and Dissolving: Zanamivir is dissolved in water at elevated temperatures (around 90-95 °C) to ensure complete solubility.
  2. Crystallization: A counter solvent such as ethanol or acetonitrile is added to induce crystallization from the solution.
  3. Recovery: The resulting crystals are collected and dried under reduced pressure to obtain the crystalline hydrate form .

Technical Details

The specific crystallization conditions can significantly affect the yield and purity of zanamivir hydrate. For example, controlling temperature and solvent concentration can lead to different crystalline forms, such as hydrate I and hydrate II, each with distinct physical properties .

Molecular Structure Analysis

Zanamivir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

  • Molecular Formula: C12_{12}H20_{20}N4_4O7_7·xH2_2O
  • Molecular Weight: Approximately 332.31 g/mol (anhydrous form)

Structure Data

The molecular structure includes a guanidine group that plays a crucial role in binding to the neuraminidase enzyme, as well as several hydroxyl groups that enhance its solubility and bioavailability. The presence of water molecules in the hydrate form is essential for maintaining its crystalline stability.

Chemical Reactions Analysis

Zanamivir undergoes various chemical reactions during its synthesis, primarily involving hydrolysis and crystallization steps:

  1. Hydrolysis: Precursor compounds are hydrolyzed under alkaline conditions to produce zanamivir.
  2. Crystallization: The purified zanamivir solution undergoes crystallization when mixed with counter solvents, leading to the formation of hydrates .

These reactions are critical for ensuring high yields and purities necessary for pharmaceutical applications.

Mechanism of Action

Zanamivir functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses, which is crucial for viral replication and release from infected cells.

Process

  1. Binding: Zanamivir binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on host cell membranes.
  2. Inhibition: This inhibition blocks the release of new viral particles from infected cells, thereby limiting the spread of infection within the respiratory tract.

Data

Studies have demonstrated that zanamivir exhibits significant antiviral activity against various strains of influenza A and B viruses, making it an effective treatment option during flu seasons .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to almost white crystalline powder.
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Water Content: Typically contains 8-12% water in its hydrate form .

Chemical Properties

  • Stability: Stable under recommended storage conditions (cool and dark place).
  • Purity: Generally exceeds 98% purity based on high-performance liquid chromatography analysis.

These properties are crucial for ensuring effective formulation in pharmaceutical applications.

Applications

Zanamivir hydrate is primarily used in clinical settings for:

  • Treatment of Influenza: Effective against both influenza A and B viruses; administered via inhalation.
  • Prevention of Influenza: Used prophylactically in high-risk populations during outbreaks.
  • Research Applications: Studied for its potential use against other viral infections due to its mechanism of action against sialidases.
Chemical Characterization and Structural Analysis of Zanamivir Hydrate

Molecular Structure and Crystallographic Properties

Zanamivir hydrate (CAS 139110-80-8) is a structurally complex antiviral compound with the systematic name 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid hydrate. Its molecular formula is C₁₂H₂₀N₄O₇·H₂O, yielding a molecular weight of 350.33 g/mol [3] [6] [9]. The molecule features a central 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA) scaffold modified at the C4 position with a guanidino group (-NH-C(=NH)-NH₂), which is critical for its potent neuraminidase inhibition [1] [9].

Crystallographic studies reveal that zanamivir hydrate forms white to off-white crystalline powders with a high melting point range of 240–255°C (with decomposition) [6] [9]. The crystalline structure exhibits specific hygroscopic properties, necessitating storage at 0–8°C for long-term stability [6] [10]. The hydrate form displays an optical rotation of [α]²⁰D = +33° to +42° (c=0.9 in water), indicating its chiral purity and specific stereochemical configuration [6] [9]. X-ray diffraction analyses confirm that the water molecule in the crystal lattice participates in hydrogen-bonding networks with the carboxylic acid, guanidino, and acetamido groups, contributing to its structural stability [3] [9]. The density is approximately 1.75–1.80 g/cm³, as predicted from crystallographic data [9].

Table 1: Crystallographic and Physicochemical Properties of Zanamivir Hydrate

PropertySpecificationCharacterization Method
Molecular FormulaC₁₂H₂₀N₄O₇·H₂OElemental Analysis
Molecular Weight350.33 g/molMass Spectrometry
Melting Point240–255°C (dec.)Differential Scanning Calorimetry
Optical Rotation [α]²⁰D+33° to +42° (c=0.9 in H₂O)Polarimetry
Crystal MorphologyWhite to off-white crystalline powderX-ray Diffraction (XRD)
Hydration StateMonohydrateThermogravimetric Analysis (TGA)
Density1.75–1.80 g/cm³XRD/Predicted

Synthesis Pathways and Optimization Strategies

The synthesis of zanamivir historically originated from N-acetylneuraminic acid (Neu5Ac), as first reported by von Itzstein and coworkers [1]. The seven-step process involves:

  • Esterification and acetylation: Conversion of Neu5Ac to ethyl ester 1, followed by treatment with acetic anhydride/H₂SO₄ to form peracetylated derivative 2.
  • Ring-opening and azidation: Nucleophilic attack by trimethylsilyl azide yields azido intermediate 3.
  • Reduction and guanidinylation: Hydrogenation gives amine 4, which is converted to guanidine derivative 6 using 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea (5) with HgCl₂ promotion.
  • Deprotection: Saponification and Boc removal with trifluoroacetic acid afford zanamivir [1].

This route achieved moderate yields (30–50%), prompting optimization efforts:

  • Chandler's modifications: Improved large-scale production through refined reaction conditions and purification protocols [1].
  • Alternative routes: Yao et al. developed a synthesis from D-glucono-δ-lactone (8) via a chiral hydroxylamine intermediate and 1,3-dipolar cycloaddition, enhancing stereoselectivity [1].
  • Organocatalytic approaches: Ma et al. utilized a thiourea-based catalyst for asymmetric Michael addition of tert-butyl (2-nitrovinyl)carbamate (31), achieving 98% enantiomeric excess [1].

Modern derivatization strategies focus on C4 modifications: Acylguanidine variants show enhanced neuraminidase affinity, particularly against resistant strains [7] [4]. Recent synthetic routes prioritize atom economy and reduced reliance on heavy-metal promoters, aligning with green chemistry principles [1] [9].

Hydration States and Stability Under Physicochemical Conditions

Zanamivir hydrate exists as a monohydrate (CAS 551942-41-7), where the water molecule is integral to its crystalline lattice stability [3] [7]. Dehydration studies indicate that water loss initiates above 40°C, leading to amorphous rearrangement and potential potency reduction [6] [10]. The hydrate demonstrates pH-dependent stability:

  • Aqueous solutions: Solubility is 0.3 mg/mL at 25°C, with optimal stability between pH 6–8 [3] [9].
  • Organic solvents: Slight solubility in methanol/ethanol; insoluble in apolar solvents [3] [10].

Hydrate conversion kinetics follow zero-order kinetics under accelerated storage conditions (40°C/75% RH), with no significant degradation over 6 months [6] [10]. However, exposure to strong acids/bases hydrolyzes the acetamido group, while oxidants degrade the guanidino moiety [9]. Solid-state characterization techniques (TGA, DSC) confirm that dehydration initiates at 120°C, coinciding with an endothermic peak [9]. The hydrate’s hygroscopicity necessitates controlled humidity packaging (<60% RH) to prevent deliquescence or polymorphic transitions [6] [10].

Comparative Analysis with Analogues

Zanamivir hydrate belongs to the neuraminidase inhibitor (NAI) class, sharing core structural motifs with oseltamivir, peramivir, and laninamivir, but differing in functional groups and physicochemical properties [1] [8].

Table 2: Structural and Functional Comparison of Neuraminidase Inhibitors

PropertyZanamivir HydrateOseltamivirPeramivir
Core StructureDANA derivativeCyclohexene etherCyclopentane
C4 SubstituentGuanidino3-Pentyl etherGuanidino
BioavailabilityLow (oral)High (oral)IV only
Water Solubility0.3 mg/mL>50 mg/mLHigh (IV formulation)
Binding MechanismIonic (Arg152, Glu119)Hydrophobic (C5 pocket)Ionic + hydrophobic

Structural distinctions:

  • Zanamivir retains the glycerol side chain of DANA, forming hydrogen bonds with neuraminidase residues Glu276 and Arg224 [1] [8].
  • Oseltamivir replaces the glycerol with a 3-pentyloxy group, enhancing oral absorption but sacrificing affinity for the sialic acid binding site [1] [5].
  • Peramivir adopts a cyclopentane scaffold, conferring rigidity and increased hydrophobic contacts [2] [5].

Functional implications:

  • Resistance profiles: Zanamivir maintains efficacy against H274Y oseltamivir-resistant strains due to its guanidino group’s strong ionic interaction with Glu119 [1] [8].
  • In vitro potency: Zanamivir exhibits IC₅₀ values of 0.6–7.9 nM against influenza A/B, outperforming oseltamivir (IC₅₀=1–15 nM) for influenza B [7] [8].
  • Synthetic complexity: Zanamivir requires 7–10 synthetic steps versus 12+ for peramivir analogues like Nitabaru’s Nd-catalyzed Henry reaction [1] [5].

Derivatization studies show that zanamivir analogues with extended C4 acyl chains exhibit synergistic effects in combination therapies, potentially overcoming viral adaptability [4] [7].

Properties

CAS Number

171094-50-1

Product Name

zanamivir hydrate

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate

Molecular Formula

C60H102N20O36

Molecular Weight

1679.58

InChI

InChI=1S/5C12H20N4O7.H2O/c5*1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h5*2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5*5-,6+,8+,9+,10+;/m00000./s1

InChI Key

WKZWSOZFPHGMGO-CQGQYZHTSA-N

SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.